L-LEUCINE-N-FMOC (13C6)
Description
Foundational Principles of Stable Isotope Enrichment in Biomolecules
Stable isotope enrichment is predicated on the replacement of naturally abundant, lighter isotopes of an element with their heavier, less common counterparts. sigmaaldrich.comeurisotop.com For instance, in the context of amino acids and proteins, carbon-12 (¹²C) and nitrogen-14 (¹⁴N) are the most prevalent isotopes. By introducing stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), which possess additional neutrons, the mass of the biomolecule is incrementally and predictably increased. sigmaaldrich.comeurisotop.com
This mass difference, while not altering the chemical properties of the molecule, is readily detectable by mass spectrometry (MS). nih.gov This allows for the differentiation and quantification of labeled versus unlabeled biomolecules in complex mixtures. nih.gov Another powerful analytical technique, Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to probe the local environment of these isotopically labeled nuclei, providing invaluable structural and dynamic information. ckisotopes.com
The choice of isotope and the labeling pattern (uniform or position-specific) can be tailored to the specific research question. Uniform labeling, where all atoms of a particular element in a molecule are replaced with the heavy isotope, provides a significant mass shift, which is advantageous for many quantitative proteomics applications.
Strategic Utility of Protected and Isotopically Labeled Amino Acids in Scientific Inquiry
To incorporate isotopically labeled amino acids into specific positions within a peptide or protein during solid-phase peptide synthesis (SPPS), their reactive amino groups must be temporarily blocked or "protected." nih.gov This prevents unwanted side reactions and ensures the orderly assembly of the peptide chain. nih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in modern peptide chemistry. dntb.gov.uaisotope.com It is stable under the conditions of peptide bond formation but can be readily removed with a mild base, allowing for the sequential addition of the next amino acid in the chain. dntb.gov.uaisotope.com
The combination of isotopic labeling and Fmoc protection provides a powerful tool for a multitude of scientific investigations. By using Fmoc-protected, isotopically labeled amino acids, researchers can synthesize peptides and proteins with labels at specific sites. These labeled biomolecules serve as invaluable internal standards in quantitative proteomics, enabling the precise measurement of protein abundance changes in different cellular states. isotope.comshoko-sc.co.jp They are also instrumental in NMR-based structural studies of proteins and their interactions, as the isotopic labels provide specific spectroscopic handles. ckisotopes.comisotope.com
One such strategically designed compound is L-LEUCINE-N-FMOC (¹³C₆), which incorporates six carbon-13 isotopes into the leucine (B10760876) backbone and is protected at the N-terminus with an Fmoc group. This molecule is specifically engineered for advanced applications in proteomics and metabolic research.
Chemical Profile and Synthesis of L-LEUCINE-N-FMOC (¹³C₆)
A comprehensive understanding of the chemical characteristics and synthesis of L-LEUCINE-N-FMOC (¹³C₆) is fundamental to its effective application in scientific research.
Detailed Chemical Properties
The key chemical properties of L-LEUCINE-N-FMOC (¹³C₆) are summarized in the table below. The incorporation of six ¹³C atoms results in a significant mass shift compared to its unlabeled counterpart, which is a critical feature for its use in mass spectrometry-based applications.
| Property | Value |
| Molecular Formula | (¹³CH₃)₂¹³CH¹³CH₂¹³CH(NH-FMOC)¹³CO₂H |
| Molecular Weight | 359.34 g/mol |
| Appearance | White to off-white solid |
| Isotopic Enrichment | ≥98 atom % ¹³C |
| Chemical Purity | ≥98% |
| Solubility | Soluble in organic solvents like DMF |
Note: The properties listed are for the closely related compound L-Leucine-N-Fmoc (¹³C₆, ¹⁵N) and are expected to be nearly identical for L-LEUCINE-N-FMOC (¹³C₆). Data sourced from commercial suppliers. sigmaaldrich.com
Synthesis and Purification
The synthesis of L-LEUCINE-N-FMOC (¹³C₆) is a multi-step process that begins with the production of L-leucine uniformly labeled with ¹³C. This is typically achieved through microbial fermentation, where microorganisms are cultured in a medium containing a ¹³C-labeled glucose as the sole carbon source. chemdad.com The microorganisms metabolically incorporate the ¹³C into the amino acids they synthesize.
Once the ¹³C₆-labeled L-leucine is produced and purified, the next crucial step is the protection of the α-amino group with the Fmoc moiety. This is generally accomplished by reacting the labeled leucine with Fmoc-succinimide (Fmoc-OSu) or a similar Fmoc-donating reagent under basic conditions. isotope.com
The final product, L-LEUCINE-N-FMOC (¹³C₆), is then rigorously purified, typically using techniques such as column chromatography, to ensure high chemical and isotopic purity, which is essential for its use in sensitive analytical applications. ckisotopes.com
Applications in Scientific Research
The unique properties of L-LEUCINE-N-FMOC (¹³C₆) make it a valuable tool in several areas of advanced biological research.
Quantitative Proteomics
In the field of quantitative proteomics, L-LEUCINE-N-FMOC (¹³C₆) is a key reagent for the synthesis of stable isotope-labeled standard (SIS) peptides. nih.gov These synthetic peptides, which are chemically identical to their endogenous counterparts but differ in mass due to the ¹³C labels, are spiked into biological samples at known concentrations. nih.gov By comparing the mass spectrometry signal of the labeled SIS peptide to that of the unlabeled endogenous peptide, researchers can achieve precise and accurate absolute quantification of specific proteins within a complex mixture. nih.gov
This approach is particularly powerful for validating potential biomarkers and for studying the dynamics of protein expression in response to various stimuli or in different disease states. Leucine is a frequently occurring amino acid in proteins, making ¹³C₆-leucine labeled standards applicable to a wide range of protein targets. researchgate.net
Structural Biology
In structural biology, particularly in the context of NMR spectroscopy, site-specific incorporation of ¹³C-labeled amino acids is a powerful strategy for studying the structure and dynamics of large proteins and protein complexes. ckisotopes.com By synthesizing a protein with L-LEUCINE-N-FMOC (¹³C₆) incorporated at specific leucine residues, researchers can selectively observe the signals from these positions, simplifying complex NMR spectra and facilitating resonance assignments. ckisotopes.comchemie-brunschwig.ch
This targeted labeling approach allows for the detailed investigation of protein folding, conformational changes, and the mapping of interaction interfaces with other proteins or ligands.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govnih.gov By introducing a ¹³C-labeled substrate, such as ¹³C₆-leucine, into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways. vanderbilt.edudiva-portal.org
Detailed Research Findings
For instance, in a typical SILAC experiment, one population of cells is grown in a medium containing "light" (unlabeled) leucine, while another is grown in a medium with "heavy" (¹³C₆-leucine). nih.govresearchgate.net After experimental treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The ratio of the intensity of the heavy to light peptide signals provides a precise measure of the change in protein abundance. thermofisher.com
The following table illustrates hypothetical data from such an experiment, showcasing how the quantification of protein changes is achieved.
| Protein ID | Peptide Sequence | Light Peak Area | Heavy Peak Area | Heavy/Light Ratio | Fold Change |
| P12345 | VGLL EFR | 1.2 x 10⁶ | 2.4 x 10⁶ | 2.0 | 2.0-fold increase |
| Q67890 | AL IL VSR | 8.5 x 10⁵ | 4.2 x 10⁵ | 0.49 | 2.0-fold decrease |
| R24680 | FGTL PK | 9.1 x 10⁴ | 9.3 x 10⁴ | 1.02 | No change |
This table presents simulated data for illustrative purposes. L indicates a leucine residue.
Such quantitative data allows researchers to identify proteins that are up- or down-regulated in response to a specific stimulus, providing insights into the underlying cellular mechanisms. For example, studies on viral infections have used SILAC to reveal dynamic changes in the host cell proteome upon infection, identifying key host factors involved in the viral life cycle. nih.gov Similarly, research into cancer cell metabolism has employed ¹³C-labeled amino acids to map the metabolic reprogramming that occurs during tumorigenesis. vanderbilt.edu
L-LEUCINE-N-FMOC (¹³C₆) represents a highly specialized and powerful chemical tool for modern biological research. Its unique combination of stable isotope labeling and a chemically labile protecting group enables its seamless integration into sophisticated experimental workflows. From the precise quantification of proteins in complex biological matrices to the detailed structural elucidation of biomolecular machines and the mapping of intricate metabolic networks, this compound and its close derivatives are instrumental in advancing our understanding of life at the molecular level. As analytical technologies continue to evolve in sensitivity and resolution, the applications for such strategically designed isotopically labeled amino acids will undoubtedly expand, opening up new frontiers in chemical biology.
Properties
Molecular Weight |
359.37 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of L Leucine N Fmoc 13c6
Stereoselective Synthesis of L-Leucine with Uniform Carbon-13 Enrichment
The synthesis of L-Leucine with uniform carbon-13 enrichment (¹³C₆) requires precise control over the incorporation of the isotope and the stereochemistry at the α-carbon.
Precursor Compounds and Reaction Pathways for ¹³C Incorporation
The uniform labeling of all six carbon atoms in L-leucine with ¹³C is typically achieved through biosynthetic or complex multi-step chemical syntheses that utilize simple, commercially available ¹³C-labeled precursors.
One common strategy involves the use of ¹³C-labeled glucose as the primary carbon source in microbial fermentation systems engineered to overproduce L-leucine. The metabolic pathways within the microorganism, such as Escherichia coli, convert the labeled glucose into the necessary intermediates for leucine (B10760876) biosynthesis. copernicus.org The key biosynthetic pathway involves the conversion of [U-¹³C]-glucose to pyruvate, which then enters the branched-chain amino acid synthesis pathway.
Alternatively, chemical synthesis routes can provide more direct control over isotope incorporation. These methods often start with small, fully labeled building blocks. For instance, a synthetic route could be designed starting from ¹³C-labeled acetone (B3395972) and a ¹³C-labeled acetyl group donor to construct the isobutyl side chain and the backbone of the leucine molecule.
A more recent and versatile approach involves palladium-catalyzed C(sp³)–H functionalization. nih.govrsc.orgnih.gov This methodology allows for the introduction of ¹³C-methyl groups into amino acid precursors. For uniform labeling of leucine, a precursor molecule already containing a portion of the carbon skeleton in ¹³C-labeled form would be subjected to sequential C-H activation and carboxylation or alkylation steps using ¹³C-labeled reagents to complete the fully labeled carbon backbone.
Key Precursors for ¹³C Incorporation in Leucine Synthesis
| Precursor Compound | Synthetic Approach | Pathway/Reaction |
| [U-¹³C]-Glucose | Biosynthesis (e.g., in E. coli) | Glycolysis, Pyruvate Metabolism, Branched-Chain Amino Acid Pathway |
| [¹³C₂]-Acetate | Chemical Synthesis | Acetoacetic ester synthesis or similar C-C bond formation reactions |
| ¹³C-labeled α-ketoisovalerate | Biosynthesis / Chemical Synthesis | Transamination |
| ¹³C-labeled Pyruvate | Biosynthesis | Condensation with Acetyl-CoA, leading to the leucine backbone |
Enantioselective Approaches in Chiral Amino Acid Synthesis
Ensuring the correct L-stereochemistry is critical. Several enantioselective methods can be employed during the synthesis of ¹³C-labeled leucine.
One established method is the asymmetric hydrogenation of a prochiral precursor. For example, a dehydroamino acid precursor containing the full ¹³C-labeled carbon skeleton can be hydrogenated using a chiral rhodium or ruthenium catalyst (e.g., with BINAP or DuPhos ligands). This reaction introduces the hydrogen atoms at the α and β positions with high enantioselectivity, establishing the L-configuration.
Another powerful technique is the use of chiral auxiliaries . An achiral precursor containing the ¹³C-labeled isobutyl group can be attached to a chiral auxiliary, such as one derived from camphor (B46023) or a chiral oxazolidinone (Evans auxiliary). Subsequent diastereoselective alkylation to introduce the amino and carboxyl groups, followed by cleavage of the auxiliary, yields the enantiomerically pure L-leucine.
Enzymatic resolution offers a highly specific alternative. A racemic mixture of ¹³C₆-leucine can be treated with an enzyme, such as an aminoacylase, that selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid from the unreacted N-acetyl-D-leucine.
N-Fmoc Protection Strategies for L-Leucine
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its base lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. altabioscience.comiris-biotech.de
Chemical Reactions and Conditions for Fluorenylmethyloxycarbonyl (Fmoc) Group Installation
The installation of the Fmoc group onto the amino group of ¹³C₆-L-leucine is typically achieved via a nucleophilic substitution reaction. The amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of an Fmoc-donating reagent.
The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) . fengchengroup.com The reaction is generally carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.
Typical Reaction Conditions for Fmoc Protection of L-Leucine:
| Parameter | Condition | Purpose |
| Fmoc Reagent | Fmoc-Cl or Fmoc-OSu | Provides the Fmoc electrophile. Fmoc-OSu is often preferred due to fewer side reactions. |
| Base | Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) | Deprotonates the amino group to activate it for nucleophilic attack. |
| Solvent System | Typically a biphasic system of water and an organic solvent like dioxane or acetone | Dissolves both the amino acid (as a salt in water) and the Fmoc reagent (in the organic phase). |
| Temperature | 0 °C to room temperature | Controlled temperature to minimize side reactions and potential racemization. |
| pH | Maintained between 8.5 and 9.5 | Optimal pH for the amino group to be sufficiently nucleophilic without promoting significant hydrolysis of the Fmoc reagent. |
The reaction proceeds by the attack of the deprotonated amino group of L-leucine on the carbonyl carbon of the Fmoc reagent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (chloride from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) yields the stable N-Fmoc protected amino acid. organic-chemistry.org
Optimization of Reaction Yield and Isotopic Purity
Maximizing the yield and preserving the high isotopic enrichment of L-LEUCINE-N-FMOC (13C6) are critical for its utility and cost-effectiveness.
Yield Optimization:
Stoichiometry: A slight excess of the Fmoc reagent (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the amino acid.
pH Control: Careful and continuous monitoring and adjustment of the pH are crucial. A pH that is too low will result in a slow reaction due to protonation of the amine, while a pH that is too high can lead to hydrolysis of the Fmoc reagent and potential racemization.
Reaction Time and Temperature: The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion. Running the reaction at low temperatures (0-5 °C) initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side products.
Isotopic Purity Maintenance: The primary concern for isotopic purity is to avoid any chemical steps that could lead to the loss or exchange of the ¹³C labels. Since the carbon skeleton of leucine is stable under the conditions of Fmoc protection, the risk of losing isotopic enrichment during this step is minimal. The main challenge lies in the purification of the final product to remove any unlabeled or partially labeled impurities that may have been present in the starting L-leucine(¹³C₆).
Purification: High chemical and isotopic purity is often achieved through recrystallization. A patent for a similar process describes dissolving the crude N-FMOC-amino acid in an ethanol/water system at an elevated temperature (60-80 °C) and then allowing it to crystallize at a lower temperature. google.com This process is effective in removing unreacted starting materials and byproducts, resulting in a product with purity exceeding 99%. google.com
Orthogonal Protection Schemes for Side-Chain Functionalities in Labeled L-Leucine
In the context of synthesizing a larger peptide containing L-LEUCINE-N-FMOC (13C6), it is essential to employ an orthogonal protection strategy. This ensures that the protecting groups on the side chains of other amino acid residues are not cleaved during the removal of the N-terminal Fmoc group, and vice-versa. biosynth.com The side chain of leucine is an isobutyl group, which is aliphatic and non-reactive, and therefore does not require a protecting group itself.
The standard and most widely used orthogonal protection scheme in modern solid-phase peptide synthesis is the Fmoc/tBu strategy . iris-biotech.de In this approach:
The N-terminal α-amino group is protected by the base-labile Fmoc group .
Reactive side chains of other amino acids are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol or related structures.
This orthogonality allows for the selective removal of the Fmoc group at each step of peptide chain elongation using a mild base (typically a solution of piperidine (B6355638) in DMF), while the side-chain protecting groups remain intact. These side-chain protecting groups are then removed simultaneously with the cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA). peptide.com
Common Side-Chain Protecting Groups Compatible with Fmoc-L-Leucine(¹³C₆) in SPPS
| Amino Acid | Side-Chain Functionality | Protecting Group | Cleavage Condition |
| Aspartic Acid, Glutamic Acid | Carboxylic Acid | tert-Butyl (tBu) ester | Strong Acid (TFA) |
| Serine, Threonine, Tyrosine | Hydroxyl | tert-Butyl (tBu) ether | Strong Acid (TFA) |
| Lysine (B10760008), Ornithine | Amino | tert-Butoxycarbonyl (Boc) | Strong Acid (TFA) |
| Cysteine | Thiol | Trityl (Trt) | Strong Acid (TFA) |
| Histidine | Imidazole | Trityl (Trt) | Strong Acid (TFA) |
| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong Acid (TFA) |
The use of L-LEUCINE-N-FMOC (13C6) is fully compatible with this strategy. Its synthesis and purification are designed to yield a high-purity building block that can be seamlessly incorporated into automated or manual peptide synthesizers, allowing for the precise placement of a fully ¹³C-labeled leucine residue at any desired position within a peptide sequence.
Applications of L Leucine N Fmoc 13c6 in Peptide and Protein Synthesis Research
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Protected 13C6-L-Leucine
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the Fmoc protecting group strategy is the most widely used method. nih.govnih.gov The use of Fmoc-protected ¹³C₆-L-leucine allows for the precise insertion of a heavy-isotope-labeled amino acid at specific positions within a peptide chain. mendelchemicals.comshoko-sc.co.jp
Incorporation of 13C-Labeled L-Leucine for Site-Specific and Uniform Labeling of Peptides
For instance, in a study utilizing electron spin echo envelope modulation (ESEEM) spectroscopy, ¹³C₆-labeled leucine (B10760876) was incorporated into a model transmembrane peptide to probe its α-helical secondary structure. nih.gov The distinct spectroscopic signal from the ¹³C nuclei provided crucial distance constraints for structural determination. nih.gov Research has shown that high incorporation rates of up to 95% can be achieved with ¹³C, making it a reliable isotope for these applications. nih.gov
Methodological Advancements in Fmoc-SPPS for Enhanced Peptide Synthesis
The field of Fmoc-SPPS is continuously evolving, with advancements aimed at improving the efficiency and quality of peptide synthesis. nih.govnih.gov These improvements are particularly relevant when incorporating modified amino acids like Fmoc-L-leucine-¹³C₆. Innovations include the development of new resin matrices and coupling reagents that minimize side reactions and enhance the synthesis of long or complex peptides. mdpi.com
One significant challenge in SPPS is the aggregation of the growing peptide chain, which can hinder further synthesis. mdpi.com Methodological advancements such as the use of pseudoproline dipeptides and backbone protection strategies have been developed to overcome this issue. semanticscholar.org Additionally, ultra-efficient SPPS (UE-SPPS) methods that eliminate resin washing steps have been introduced, significantly reducing synthesis time and waste. cem.com These advancements ensure the successful synthesis of high-purity peptides containing isotopic labels for research purposes.
Production of Isotopically Labeled Proteins via Cellular Expression Systems
Beyond synthetic peptides, L-leucine-¹³C₆ is instrumental in producing isotopically labeled proteins in cellular systems for proteomic and structural studies.
Metabolic Labeling Strategies (e.g., SILAC) Incorporating Labeled Leucine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids into proteins. creative-biolabs.comthermofisher.com In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while another is grown in a medium containing a "heavy" version, such as L-leucine-¹³C₆. creative-biolabs.comresearchgate.net
This results in two pools of proteins that are chemically identical but have different masses. researchgate.net When the protein samples are mixed and analyzed by mass spectrometry, the relative abundance of proteins from the two cell populations can be precisely quantified based on the intensity of the corresponding peptide peaks. thermofisher.comfishersci.ca L-leucine is a commonly used amino acid in SILAC due to its high abundance in proteins. thermofisher.com
Table 1: SILAC Amino Acids and their Mass Shifts
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| L-Arginine | ¹³C₆ | +6 |
| L-Arginine | ¹³C₆, ¹⁵N₄ | +10 |
| L-Lysine | ⁴,⁴,⁵,⁵-D₄ | +4 |
| L-Lysine | ¹³C₆, ¹⁵N₂ | +8 |
| L-Leucine | ¹³C₆ | +6 |
This table showcases common isotopically labeled amino acids used in SILAC experiments and their corresponding mass shifts compared to their light counterparts. Data sourced from Thermo Fisher Scientific. thermofisher.com
Cell-Free Protein Synthesis with 13C-Labeled Amino Acids
Cell-free protein synthesis (CFPS) offers an alternative to in-vivo expression systems for producing isotopically labeled proteins. isotope.comcopernicus.org In CFPS, a cell extract containing the necessary machinery for transcription and translation is used to synthesize proteins from a DNA template. ckisotopes.com A key advantage of this system is the direct control over the composition of the reaction mixture, allowing for the efficient incorporation of labeled amino acids like ¹³C-leucine. ckisotopes.comnih.gov
CFPS is particularly useful for producing proteins that may be toxic to live cells or for site-specific labeling by using suppressor tRNAs. utoronto.ca Recent advancements in CFPS have significantly increased protein yields, making it a viable method for producing the quantities of labeled protein required for structural studies by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govutoronto.ca For instance, a novel eCell system has been shown to produce proteins with selectively ¹³C-labeled amino acids with labeling efficiencies of 70% or higher. copernicus.orgnih.gov
L Leucine N Fmoc 13c6 in Advanced Analytical and Structural Biology Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
The incorporation of stable isotopes, particularly Carbon-13 (¹³C), into amino acids has revolutionized the study of peptide and protein structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy. L-leucine fully enriched with six ¹³C atoms, derived from a precursor like L-LEUCINE-N-FMOC (¹³C₆), serves as a powerful tool in advanced NMR techniques. The ¹³C nuclei provide sensitive probes that enable detailed investigations of biomolecular systems that would be intractable with natural abundance ¹³C (1.1%).
Structural Elucidation of Peptides and Proteins Employing ¹³C-NMR of Leucine (B10760876) Residues
The determination of high-resolution three-dimensional structures of peptides and proteins by NMR spectroscopy relies heavily on the ability to assign NMR signals to specific nuclei within the molecule. Uniform ¹³C labeling of leucine residues significantly facilitates this process. The presence of ¹³C nuclei enables the use of a suite of powerful heteronuclear NMR experiments that correlate nuclei through one-bond and multiple-bond scalar couplings, forming the basis for sequential assignment and the collection of structural restraints. mdpi.comnih.gov Fractional ¹³C labeling, where a mixture of labeled and unlabeled glucose is used, can also be employed to reduce the cost of sample preparation while retaining sufficient structural information for smaller proteins. mdpi.com
The first critical step in any protein structure determination by NMR is the sequence-specific assignment of backbone and side-chain resonances. The incorporation of ¹³C₆-leucine allows for the unambiguous identification of leucine spin systems within complex spectra. mdpi.commeihonglab.com Experiments such as the HCCH-TOCSY are particularly powerful for assigning aliphatic side chains; by starting from the known Cα and Cβ chemical shifts obtained during backbone assignment, one can trace the connectivity through the entire ¹³C spin system of the leucine side chain. nih.gov
Several multidimensional NMR experiments are specifically designed for this purpose:
Inter-residue Connectivity: Experiments like N(CO)CA connect the nitrogen (N) of one residue (i) to the alpha-carbon (Cα) of the preceding residue (i-1), which is fundamental for walking along the protein backbone. meihonglab.comuniversiteitleiden.nl
Intra-residue Connectivity: Experiments like NCACB and NCOCX correlate the backbone nitrogen with the Cα, Cβ, and other side-chain carbons of the same residue, helping to confirm the amino acid type. universiteitleiden.nl
The characteristic chemical shifts of leucine's carbon atoms, particularly its unique Cβ and Cγ shifts, aid in its identification among other amino acid types. meihonglab.comillinois.edu For instance, the stereospecific assignment of the prochiral methyl groups (Cδ1 and Cδ2) can be achieved by analyzing cross-peaks in ¹³C-¹³C correlation spectra, which provides valuable information on side-chain rotamer conformations. mpg.de
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| Cα | 51-56 |
| Cβ | 39-43 |
| Cγ | 24-28 |
| Cδ1 | 21-25 |
| Cδ2 | 22-26 |
| C' (Carbonyl) | 174-178 |
Scalar couplings (J-couplings) between bonded nuclei provide critical information about dihedral angles, which are essential for defining the three-dimensional structure of a protein. With uniformly ¹³C-labeled leucine, both homonuclear (¹³C-¹³C) and heteronuclear (¹³C-¹⁵N, ¹³C-¹H) couplings can be measured. researchgate.netcopernicus.org
Homonuclear Couplings (¹³C-¹³C): The large one-bond ¹³C-¹³C scalar couplings are exploited in many multidimensional experiments to transfer magnetization efficiently along the carbon backbone and side chains. acs.org However, these same couplings can complicate spectra by creating complex multiplet structures. To address this, techniques such as constant time evolution periods or band-selective pulses are often used to suppress or refocus these couplings in the indirect dimensions of NMR spectra. acs.org
Heteronuclear Couplings (¹³C-¹⁵N): These couplings provide information about the peptide bond and backbone conformation. In some low-field NMR experiments, heteronuclear spin-spin interactions can unexpectedly suppress the strong coupling regime between homonuclear spins, a phenomenon that must be accounted for in experimental design. copernicus.org
The analysis of these coupling patterns, often facilitated by biosynthetically directed fractional ¹³C-labeling, helps to confirm assignments and provides valuable structural constraints for calculating the final protein structure. nih.gov
Probing Protein Dynamics and Conformational Changes with ¹³C-Labeled L-Leucine
Proteins are not static entities; their function is intrinsically linked to their internal motions, which span a wide range of timescales. ¹³C-labeled leucine is an excellent probe for characterizing these dynamics. By measuring ¹³C relaxation parameters such as the longitudinal relaxation time (T₁), the transverse relaxation time (T₂), and the heteronuclear Nuclear Overhauser Effect (NOE), one can gain quantitative insights into the motions of specific sites within the protein. utoronto.ca
The analysis of this relaxation data, often using the Lipari-Szabo model-free formalism, yields an order parameter (S²) for each carbon nucleus. utoronto.ca The S² value quantifies the spatial restriction of the C-H bond vector's motion, with a value of 1 indicating complete rigidity and a value of 0 representing unrestricted isotropic motion. Leucine residues, often found in the hydrophobic core, provide crucial information on the flexibility of the protein's interior. nih.gov
Furthermore, the chemical shifts of leucine's methyl carbons are highly sensitive to the local conformation and dynamics. nih.govresearchgate.net Changes in the χ₂ dihedral angle, which describes the rotation around the Cβ-Cγ bond, cause significant changes in the Cδ1 and Cδ2 chemical shifts due to the γ-gauche effect. This sensitivity allows researchers to monitor conformational averaging and characterize the relative energies of different side-chain rotameric states. researchgate.net
Site-Selective Screening and Ligand Binding Studies Using ¹³C-Methyl L-Leucine
Identifying how small molecules (ligands, fragments, or drugs) bind to a target protein is a cornerstone of drug discovery. NMR is a powerful tool for this purpose, and the selective labeling of leucine methyl groups provides a highly sensitive method for screening and characterization. researchgate.net Leucine residues are frequently found in the hydrophobic binding pockets of proteins, making their methyl groups ideal reporters for ligand binding events. acs.org
The primary technique used is Chemical Shift Perturbation (CSP). A 2D ¹H-¹³C HSQC spectrum of the protein with selectively ¹³C-labeled leucine methyl groups is recorded in the absence and presence of a ligand. semanticscholar.org Upon binding, the chemical environment of leucine residues in or near the binding site changes, causing a shift in the position of their corresponding peaks in the spectrum. acs.org By monitoring these shifts, one can:
Confirm Binding: Detect even very weak interactions (in the millimolar affinity range). semanticscholar.org
Map the Binding Site: Identify the specific residues involved in the interaction.
Determine Affinity: Quantify the dissociation constant (Kd) by titrating the ligand and monitoring the chemical shift changes.
This approach offers a significant sensitivity enhancement compared to traditional ¹H-¹⁵N HSQC-based screening. researchgate.net To achieve this selective labeling, precursors such as ¹³C-labeled α-ketoisovalerate are often used in the bacterial expression medium. researchgate.netsemanticscholar.org This strategy is particularly advantageous for studying large proteins or protein complexes where spectra of uniformly labeled samples would be too crowded and poorly resolved. nih.gov
Applications in Solid-State NMR for Insoluble or Membrane-Bound Systems
A significant fraction of the proteome, including membrane proteins, amyloid fibrils, and other large assemblies, are insoluble and non-crystalline, making them inaccessible to traditional solution NMR or X-ray crystallography. Solid-state NMR (ssNMR) is a powerful technique capable of providing high-resolution structural information on these challenging systems. mpg.deresearchgate.net The use of ¹³C-labeled leucine is often essential for the success of these studies.
Selective or sparse ¹³C labeling of leucine and other hydrophobic residues simplifies the otherwise crowded ssNMR spectra, reduces line broadening, and helps overcome the problem of "dipolar truncation," where strong one-bond dipolar couplings suppress the transfer of magnetization between more distant, weakly coupled nuclei. mpg.dempg.demeihonglab.com This spectral simplification is critical for resolving individual signals and measuring long-range distance restraints, which are necessary for determining the protein's fold. mpg.deresearchgate.net
Techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) are used to enhance the signal of the rare ¹³C spins and average out anisotropic interactions. scirp.org By incorporating ¹³C₆-leucine, researchers can use ¹³C-¹³C correlation experiments, such as Proton-Driven Spin Diffusion (PDSD) or Dipolar Recoupling (RFDR), to establish through-space contacts between different parts of the protein, providing key structural constraints. universiteitleiden.nlmpg.de Studies on systems like bacteriorhodopsin have demonstrated how ¹³C-labeled leucine can be used to assign signals to transmembrane helices and analyze their conformation and dynamics. nih.govnih.gov
Mass Spectrometry (MS) Applications
The incorporation of stable isotopes into molecules has revolutionized mass spectrometry, transforming it from a qualitative to a highly quantitative analytical tool. L-LEUCINE-N-FMOC (13C6) is instrumental in this context. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), the primary method for producing synthetic peptides. openaccesspub.orgchempep.comnih.govnih.gov By using L-LEUCINE-N-FMOC with all six of its carbon atoms replaced by the heavier ¹³C isotope, researchers can synthesize peptides that are chemically identical to their natural counterparts but have a distinct, predictable increase in mass. isotope.com This mass difference is the cornerstone of its application in quantitative proteomics.
Quantitative Proteomics Using ¹³C-Labeled L-Leucine as an Internal Standard
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The use of stable isotope-labeled internal standards is a gold standard for achieving high accuracy and precision in these measurements. Peptides synthesized with L-LEUCINE-N-FMOC (13C6) are ideal internal standards because they co-elute with the endogenous, unlabeled ("light") peptide during liquid chromatography and exhibit similar ionization efficiency in the mass spectrometer. phoenixpeptide.com The mass spectrometer, however, can easily distinguish between the light and "heavy" peptides due to the mass difference.
The incorporation of a single L-Leucine (¹³C₆) residue into a peptide results in a predictable mass shift. This allows for clear differentiation in a mass spectrometer.
| Isotope | Number of Labeled Atoms | Mass Shift (Da) |
| ¹³C | 6 | +6 |
| This table illustrates the mass increase in a peptide due to the incorporation of one L-Leucine (¹³C₆) residue. |
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the absolute quantification of a target analyte. The Absolute Quantification (AQUA) strategy is a targeted proteomics approach that applies the principles of IDMS. creative-proteomics.com In a typical AQUA workflow, a known quantity of a synthetic peptide, which is an exact replica of a peptide from the target protein but labeled with stable isotopes, is spiked into a biological sample. mtoz-biolabs.com This labeled peptide serves as an internal standard.
L-LEUCINE-N-FMOC (13C6) is a key reagent for synthesizing these AQUA peptides. cortecnet.com The process involves solid-phase peptide synthesis where Fmoc-protected amino acids, including the labeled leucine, are sequentially added to a growing peptide chain. openaccesspub.org Once the heavy AQUA peptide is added to the sample, the proteins are enzymatically digested (typically with trypsin). The resulting peptide mixture, containing both the native "light" peptides and the spiked-in "heavy" standards, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mtoz-biolabs.com By comparing the signal intensities of the endogenous peptide to its heavy isotope-labeled counterpart, the absolute quantity of the target protein in the original sample can be precisely determined. creative-proteomics.comtechnologynetworks.com
A simplified representation of results from an AQUA experiment is shown below:
| Peptide Sequence | Endogenous (Light) Peak Area | AQUA (Heavy) Peak Area | Known AQUA Peptide Amount (fmol) | Calculated Endogenous Peptide Amount (fmol) |
| VYGPNETQLLYK | 1,200,000 | 1,500,000 | 100 | 80 |
| FSWGGEK | 850,000 | 1,000,000 | 50 | 42.5 |
| This interactive table demonstrates how the ratio of peak areas between the light and heavy peptides, combined with the known amount of the spiked-in AQUA peptide, is used to calculate the absolute amount of the endogenous peptide. |
In contrast to absolute quantification, relative quantification aims to compare the protein abundance between two or more samples. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling technique for relative quantification. springernature.comthermofisher.com In SILAC, cells are grown in a specialized medium where a specific natural amino acid is replaced by its heavy stable isotope-labeled counterpart. For instance, one cell population is cultured in a medium containing normal "light" L-leucine, while another is cultured in a medium with "heavy" L-Leucine (¹³C₆). thermofisher.comnih.gov Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. creative-proteomics.com
After the desired experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested. The resulting peptide mixture is then analyzed by LC-MS/MS. Since the chemically identical light and heavy peptides co-elute, the ratio of their signal intensities in the mass spectrometer directly reflects the relative abundance of the protein in the two cell populations. nih.gov A study on Bifidobacterium longum demonstrated the successful incorporation of [¹³C₆]leucine for quantitative proteomic analysis using SILAC, showing a 6-Dalton mass shift for peptides containing a single leucine. nih.gov
The table below shows hypothetical data from a SILAC experiment comparing a treated versus a control sample.
| Protein | Peptide Sequence | Light Peak Intensity (Control) | Heavy Peak Intensity (Treated) | Ratio (Heavy/Light) | Fold Change |
| Protein A | ELAGIGILTVK | 2,500,000 | 5,000,000 | 2.0 | Up-regulated |
| Protein B | VAPEEHPVLLTEAPLNPK | 4,000,000 | 2,000,000 | 0.5 | Down-regulated |
| Protein C | YLGYLEQLLR | 3,200,000 | 3,100,000 | 0.97 | No significant change |
| This interactive table illustrates how the ratio of heavy to light peak intensities in a SILAC experiment is used to determine the relative fold change in protein expression between different conditions. |
It is important to distinguish SILAC from chemical labeling techniques like iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags). mtoz-biolabs.commtoz-biolabs.com While iTRAQ and TMT also use stable isotopes for relative quantification, they involve chemically tagging the N-terminus and lysine (B10760008) side chains of peptides in vitro after protein digestion. creative-proteomics.comsilantes.com SILAC, on the other hand, is a metabolic labeling method where the label is incorporated in vivo during protein synthesis. silantes.com Therefore, L-LEUCINE-N-FMOC (13C6) is not directly used in the iTRAQ and TMT labeling chemistries themselves, but SILAC using labeled leucine can be used in conjunction with these methods for more complex experimental designs.
Characterization of Peptide and Protein Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a key technique for peptide sequencing and protein identification. In an MS/MS experiment, a specific peptide ion is isolated and then fragmented into smaller ions. The resulting fragmentation pattern provides information about the amino acid sequence of the peptide. The use of stable isotope-labeled peptides, such as those synthesized with L-LEUCINE-N-FMOC (13C6), can aid in the detailed characterization of these fragmentation patterns. wvu.edu
By comparing the MS/MS spectra of a light peptide and its heavy counterpart, researchers can confidently identify fragment ions containing the labeled amino acid. The mass of these fragment ions will be shifted by the mass of the incorporated isotopes (e.g., +6 Da for a fragment containing one ¹³C₆-leucine). This allows for the unambiguous assignment of fragment ion types (e.g., b-ions and y-ions) and helps in understanding the mechanisms of peptide fragmentation under different activation conditions. wvu.edu
Top-Down and Bottom-Up Proteomics Methodologies
Proteomics research largely employs two main strategies: bottom-up and top-down proteomics.
Bottom-up proteomics , also known as "shotgun proteomics," is the most common approach. In this method, a complex protein mixture is first digested into smaller peptides, which are then separated and analyzed by LC-MS/MS. The identified peptides are then computationally reassembled to infer the identity of the proteins present in the original sample. The quantitative techniques discussed previously, such as AQUA and SILAC, are integral parts of bottom-up proteomics workflows.
Top-down proteomics , in contrast, involves the analysis of intact proteins. In this approach, whole proteins are introduced into the mass spectrometer, and their mass is measured. The intact protein ions are then fragmented to obtain sequence information. Top-down proteomics provides a complete view of the protein, including post-translational modifications and sequence variants, which can be lost in bottom-up approaches.
Stable isotope labeling with amino acids can also be applied in top-down proteomics. For example, proteins from cells grown in SILAC media can be analyzed intact. The mass difference between the light and heavy forms of the entire protein can be measured, providing information on the relative abundance of different proteoforms. While technically more challenging than bottom-up methods, top-down proteomics, when combined with stable isotope labeling, offers a powerful tool for the detailed characterization of protein structure and function.
Role of L Leucine N Fmoc 13c6 in Metabolic Research and Fluxomics
13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govfrontiersin.org By introducing a substrate labeled with the stable isotope 13C, such as L-Leucine (13C6), researchers can track the path of carbon atoms through the intricate network of cellular metabolism. creative-proteomics.com This methodology provides a detailed snapshot of cellular physiology, making it indispensable for metabolic engineering, disease research, and biotechnology. creative-proteomics.comnih.gov The fundamental principle of 13C-MFA is that different metabolic flux distributions result in distinct patterns of 13C labeling in metabolites. creative-proteomics.comnih.gov By measuring these patterns and using computational models, a quantitative map of cellular metabolism can be generated. nih.gov
Tracing Carbon Flow and Network Topology in Biological Systems
The use of 13C-labeled tracers like L-Leucine (13C6) is fundamental to elucidating the structure and connectivity of metabolic networks. When cells are cultured with a 13C-labeled substrate, the labeled carbon atoms are incorporated into various downstream metabolites. By tracking these isotopic labels, scientists can confirm the activity of known pathways and even discover new ones. nih.govnih.gov
Leucine (B10760876), an essential branched-chain amino acid, plays a significant role in cellular metabolism beyond protein synthesis. physiology.org Its catabolism provides carbon skeletons for other critical pathways. For instance, the breakdown of uniformly labeled [U-13C]leucine results in the production of both M+1 and M+2 labeled Acetyl-CoA. nih.gov This labeled Acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle, and the 13C label will be distributed among TCA cycle intermediates and other connected metabolites. By analyzing the specific labeling patterns (isotopomer distributions) in these compounds, researchers can trace the flow of carbon and understand how different metabolic pathways are interconnected. This process is crucial for mapping the functional topology of the metabolic network in response to various genetic or environmental changes. youtube.com
Quantification of Intracellular Metabolic Fluxes and Rates
Beyond simply tracing pathways, 13C-MFA enables the precise quantification of the rates at which these pathways operate. nih.gov This is achieved by formulating a mathematical model that connects intracellular fluxes to the measured 13C labeling patterns in metabolites, particularly in proteinogenic amino acids. nih.gov The analysis is typically performed once the cells have reached a metabolic and isotopic steady state, meaning the fluxes and labeling patterns are stable over time. researchgate.net
The core of the quantification process involves:
Isotope Labeling Experiment: Cells are grown with a 13C-labeled substrate (e.g., L-Leucine (13C6)) until a steady state is achieved.
Measurement of Labeling Patterns: The distribution of 13C isotopes in key metabolites, often protein-bound amino acids, is measured.
Computational Flux Estimation: The experimental labeling data is fitted to a computational model of the cell's metabolic network. By minimizing the difference between the measured and model-predicted labeling patterns, the model estimates the flux values for each reaction in the network. nih.gov
This quantitative approach provides a detailed flux map, revealing how cells allocate carbon resources to different functions like growth, energy production, and biosynthesis. A typical tracer experiment can yield 50 to 100 isotope labeling measurements, which are then used to estimate approximately 10 to 20 independent metabolic fluxes, providing a highly constrained and accurate picture of cellular metabolism. creative-proteomics.com
| Parameter | Description | Relevance in 13C-MFA |
| Metabolic Flux | The rate of conversion of metabolites through an enzymatic reaction or transport process. | The primary output of 13C-MFA, providing a quantitative measure of pathway activity. frontiersin.org |
| Isotopomer | Molecules that are identical in chemical formula and atomic connectivity but differ in the isotopic composition of their atoms. youtube.com | The distribution of isotopomers in metabolites is the key experimental data used to constrain and calculate fluxes. |
| Isotopic Steady State | A state where the isotopic composition of intracellular metabolites remains constant over time. | A critical assumption for standard 13C-MFA, ensuring that measured labeling patterns reflect the underlying metabolic fluxes. nih.gov |
| Flux Map | A graphical representation of a metabolic network where reactions are annotated with their calculated flux values. | Provides a systems-level view of cellular metabolism, highlighting active, inactive, and highly utilized pathways. creative-proteomics.com |
Methodologies for Measuring 13C-Isotopomer Distributions in Proteinogenic Amino Acids
Accurate measurement of 13C-isotopomer distributions is critical for the success of 13C-MFA. Proteinogenic amino acids are often the preferred analytes because they are abundant in biomass and their carbon backbones are derived from key precursor metabolites in central carbon metabolism. nih.govresearchgate.net The general workflow involves hydrolyzing cell protein to release free amino acids, followed by chemical derivatization and analysis.
Two primary analytical techniques are used for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can also be used to analyze the labeling state of amino acids within a complex mixture, such as a protein hydrolysate, often without the need for prior separation. nih.gov NMR can provide detailed information on the 13C-13C coupling between adjacent carbon atoms, which is highly informative for determining flux distributions. nih.gov
The choice of technique depends on the specific requirements of the study, with GC-MS often favored for its sensitivity and high throughput, while NMR can provide more detailed structural information on isotopomer distribution. nih.gov
| Analytical Technique | Principle | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile derivatives of amino acids and measures their mass isotopomer distributions upon ionization and fragmentation. nih.gov | High sensitivity, high throughput, provides detailed mass distribution data. | Requires chemical derivatization; fragmentation can be complex to interpret for positional information. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the nuclear spin properties of 13C atoms, providing direct information on 13C enrichment and 13C-13C couplings. frontiersin.orgnih.gov | Provides detailed positional information (13C-13C couplings), requires minimal sample preparation (no derivatization). nih.gov | Lower sensitivity compared to MS, requires larger sample amounts, more complex data analysis. |
Application in Microbiological and Cell Culture Systems for Metabolic Phenotyping
13C-MFA is extensively applied to characterize the metabolic phenotypes of both microorganisms and mammalian cell cultures. nih.govnih.gov This "metabolic phenotyping" provides a functional readout of the cell's physiological state, which is often not captured by other omics technologies like transcriptomics or proteomics. plos.org
In Microbiology: 13C-MFA is a key tool in metabolic engineering for optimizing the production of biofuels, amino acids, and other biochemicals. nih.govplos.org By quantifying fluxes, researchers can identify bottlenecks in production pathways, discover competing pathways that divert carbon away from the desired product, and rationally design genetic modifications to improve yield. nih.gov It has also been used to characterize the metabolism of non-model organisms and understand complex interactions within microbial communities. nih.govplos.org
In Cell Culture: In mammalian systems, 13C-MFA is used to study the altered metabolism of cancer cells, which often exhibit high rates of glycolysis (the Warburg effect) and anaplerosis. nih.gov Understanding these metabolic shifts can reveal new targets for therapeutic intervention. The technique is also applied in biopharmaceutical manufacturing to optimize the growth and productivity of cell lines (e.g., Chinese Hamster Ovary cells) used to produce protein drugs. nih.gov
Advanced Approaches: Dynamic Flux Analysis and Peptide-Based MFA
While steady-state 13C-MFA is powerful, it cannot be applied to systems where metabolic fluxes are changing over time. To address this, more advanced methods have been developed.
Dynamic 13C-Metabolic Flux Analysis (13C-DMFA): This approach is designed to quantify fluxes in non-steady-state conditions. Instead of waiting for isotopic steady state, 13C-DMFA involves measuring the change in isotopic labeling of intracellular metabolites over a time course after the introduction of the 13C tracer. nih.gov This provides a much richer dataset that can capture the dynamic responses of metabolic networks to environmental perturbations, such as the response of adipocytes to insulin. However, 13C-DMFA is computationally more complex than its steady-state counterpart.
Peptide-Based MFA: A significant innovation in 13C-MFA involves using the labeling patterns of peptides, rather than free amino acids, to infer metabolic fluxes. nih.govplos.orgnih.gov In this method, proteins are proteolytically digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The key advantage is that a peptide's sequence can identify its protein of origin and, in mixed cultures, the microbial species it came from. nih.govnih.gov This allows for species-specific flux analysis in complex microbial communities, a task that is extremely difficult with traditional amino acid-based methods. plos.org While there can be some information loss compared to amino acid analysis, this can be overcome by analyzing a sufficient number of peptides. plos.orgresearchgate.net
Metabolomics Profiling Using L-LEUCINE-N-FMOC (13C6) Derived Tracers
Beyond flux quantification, 13C-labeled tracers like L-Leucine (13C6) are invaluable for broader metabolomics profiling to identify active metabolic pathways. frontiersin.org By employing "deep labeling," where cells are cultured in a medium containing a wide array of 13C-labeled nutrients, researchers can track the incorporation of carbon into a vast number of endogenously synthesized metabolites. nih.gov
This approach allows for a systematic survey of the metabolic state of a cell. nih.gov For example, tracing the fate of 13C6-Leucine can reveal the activity of the branched-chain amino acid (BCAA) catabolism pathway. nih.gov Analysis of downstream metabolites, such as branched-chain acylcarnitines, can confirm that the pathway is active. nih.gov Furthermore, the absence of 13C label in other pathways, such as the TCA cycle, can indicate that the primary role of BCAA metabolism in a particular cell type may not be for energy production but for other functions, such as providing precursors for fatty acid synthesis. nih.gov This type of profiling provides a powerful, hypothesis-generating tool to explore cellular metabolism under various conditions. nih.gov
Elucidation of Metabolic Pathways and Intermediate Conversions
The use of stable isotope-labeled compounds is a cornerstone of metabolic research, providing a powerful method to trace the flow of atoms through complex biochemical networks. L-LEUCINE-N-FMOC (13C6) represents a specialized tool in this field, designed to facilitate the study of metabolic pathways and the conversion of metabolic intermediates. The core of its utility lies in the six carbon-13 (¹³C) atoms that replace the naturally abundant ¹²C atoms in the leucine molecule. This isotopic labeling allows researchers to introduce a traceable form of leucine into biological systems and monitor its journey and transformation using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The N-FMOC (9-fluorenylmethyloxycarbonyl) group is a protecting group commonly used in peptide synthesis. In the context of metabolic research, L-LEUCINE-N-FMOC (13C6) can serve as a precursor for the synthesis of ¹³C-labeled peptides. These peptides can be introduced into cellular systems to study their breakdown into amino acids and the subsequent metabolic fate of the released ¹³C₆-leucine.
Metabolic flux analysis (MFA) is a key application that benefits from ¹³C-labeled substrates. creative-proteomics.com By introducing a ¹³C-labeled compound and measuring the distribution of the ¹³C label in various downstream metabolites, scientists can quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comnih.gov This technique provides a detailed snapshot of cellular metabolism that goes beyond simply measuring the concentrations of metabolites.
Research using ¹³C-labeled leucine has been instrumental in elucidating several key metabolic processes:
Protein Synthesis and Degradation: By tracking the incorporation of ¹³C₆-leucine into newly synthesized proteins, researchers can accurately measure rates of protein synthesis. nih.gov Conversely, the release of labeled leucine from proteins can be used to quantify protein degradation.
Branched-Chain Amino Acid (BCAA) Catabolism: Leucine is a BCAA, and its breakdown pathway is crucial for cellular energy and biosynthesis. Tracing ¹³C₆-leucine reveals the activity of enzymes in the BCAA catabolic pathway and shows how its carbon skeleton contributes to other metabolic pools, such as the tricarboxylic acid (TCA) cycle. For instance, the catabolism of leucine generates acetyl-CoA and acetoacetate, and ¹³C labeling can show the flux of carbon from leucine into these molecules and their subsequent products.
Central Carbon Metabolism: The carbons from leucine can enter the central carbon metabolism, particularly the TCA cycle. Studies in various organisms, from microbes to humans, have used ¹³C-leucine to understand how amino acid metabolism integrates with glucose and fatty acid metabolism. nih.govresearchgate.net This is particularly important in understanding the metabolic reprogramming that occurs in diseases like cancer. isotope.comnih.gov
The data derived from these tracing experiments are often complex, detailing the specific positions and quantities of ¹³C atoms in a range of metabolites. This information allows for the confirmation of known metabolic pathways and, in some cases, the discovery of new ones. nih.govnih.govresearchgate.net
Research Findings on Leucine's Metabolic Fate
A study investigating BCAA metabolism in a mouse model of pancreatic cancer used feed containing L-leucine (¹³C₆) to trace whole-body metabolism. isotope.com The findings indicated significant alterations in BCAA metabolism associated with the disease, highlighting the interplay between tumor and normal tissues. isotope.com
In another application, comprehensive stable-isotope tracing was performed on Chinese Hamster Ovary (CHO) cells using a variety of ¹³C-labeled amino acids, including leucine. pnas.orgresearchgate.net This approach allowed for the identification of numerous metabolic by-products and their amino acid precursors, revealing the promiscuous activity of certain enzymes and providing a deeper understanding of cellular metabolism in a biotechnologically relevant cell line. pnas.orgresearchgate.net
The table below illustrates hypothetical data from a tracer experiment using ¹³C₆-leucine in cultured mammalian cells to demonstrate how the carbon backbone of leucine is incorporated into key intermediates of central metabolism. The "Mass Isotopomer Distribution" shows the percentage of each metabolite pool that contains a certain number of ¹³C atoms derived from the tracer.
| Metabolite | Metabolic Pathway | Mass Isotopomer (Number of ¹³C atoms) | Relative Abundance (%) |
|---|---|---|---|
| α-Ketoisocaproate | BCAA Catabolism | M+0 | 10 |
| M+6 | 90 | ||
| Acetyl-CoA | BCAA Catabolism / TCA Cycle Precursor | M+0 | 75 |
| M+1 | 5 | ||
| M+2 | 20 | ||
| Citrate (B86180) | TCA Cycle | M+0 | 60 |
| M+1 | 10 | ||
| M+2 | 25 | ||
| M+3 | 5 | ||
| Glutamate | TCA Cycle / Amino Acid Metabolism | M+0 | 65 |
| M+1 | 8 | ||
| M+2 | 27 | ||
This table represents illustrative data. M+0 indicates the unlabeled metabolite, while M+X indicates the metabolite has incorporated X atoms of ¹³C from the L-leucine-¹³C₆ tracer.
This data demonstrates that after the introduction of ¹³C₆-leucine, its direct downstream product, α-ketoisocaproate, is heavily labeled (90% as M+6), as expected. Subsequently, Acetyl-CoA, a product of α-ketoisocaproate breakdown, shows a significant fraction (20%) with two ¹³C atoms (M+2). This labeled Acetyl-CoA then enters the TCA cycle, leading to the labeling of citrate and glutamate. The presence of various isotopomers (M+1, M+2, M+3) in these TCA cycle intermediates reflects the complex interactions and multiple cycles of the pathway. By analyzing these patterns, researchers can build and refine models of cellular metabolism, providing deep insights into the functional state of cells in health and disease. nih.govvanderbilt.edu
Emerging Research Directions and Methodological Innovations
Development of Multi-Isotope Labeling Strategies (e.g., 13C, 15N, 2H)
The simultaneous use of multiple stable isotopes provides a more powerful tool for tracking molecules and quantifying biological processes than single-isotope labeling. L-Leucine-N-Fmoc is often synthesized with multiple labels, such as both 13C and 15N, to enhance its utility in mass spectrometry-based proteomics. isotope.comisotope.comeurisotop.com This dual-labeling approach is a cornerstone of quantitative proteomics methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.com
In a typical SILAC experiment, one cell population is grown in a medium containing "light" (natural abundance) amino acids, while another is grown in a medium with "heavy" amino acids, such as L-Leucine labeled with both 13C6 and 15N. thermofisher.com After experimental treatment, the protein populations are mixed, digested, and analyzed by mass spectrometry. The mass difference between peptides containing the light and heavy amino acids allows for the precise quantification of changes in protein abundance. The use of L-Leucine is common in these experiments. thermofisher.com
The development of these strategies extends beyond just 13C and 15N. Deuterium (2H) is another non-radioactive isotope incorporated into amino acids for specific applications. chempep.com The choice of isotope and labeling pattern is dictated by the specific requirements of the analytical technique and the biological question being addressed. chempep.com For instance, uniform labeling, where all carbons are replaced with 13C, provides the largest mass shift, which is often desirable in mass spectrometry. chempep.com
| Isotope | Natural Abundance (%) | Common Application in Amino Acid Labeling |
| Carbon-13 (13C) | ~1.1% | Used extensively in quantitative proteomics (SILAC) and metabolic flux analysis to trace the carbon backbone of molecules. thermofisher.comchempep.com |
| Nitrogen-15 (B135050) (15N) | ~0.4% | Often used in combination with 13C for multi-isotope labeling in proteomics to increase mass separation and quantification accuracy. isotope.comchempep.com |
| Deuterium (2H) | ~0.02% | Incorporated to study metabolic pathways and for use in biomolecular NMR. isotope.comchempep.com |
Integration with Multi-Omics Platforms for Comprehensive Biological Understanding
L-Leucine-N-Fmoc (13C6) is a key reagent enabling studies that can be integrated into a larger, multi-omics framework. By providing precise quantitative data on the proteome, it generates one critical layer of information that can be combined with genomics, transcriptomics, and metabolomics to achieve a holistic understanding of a biological system. nih.govnih.gov
For example, quantitative proteomics data obtained using 13C6-labeled leucine (B10760876) can reveal changes in protein expression under certain conditions. nih.gov This data can then be correlated with transcriptomics (e.g., mRNA sequencing) data to understand if the changes are occurring at the transcriptional or post-transcriptional level. nih.gov Furthermore, integrating metabolomics data, which might include measurements of unlabeled L-leucine and its downstream metabolites, can connect changes in protein expression to alterations in metabolic pathways. nih.govnih.gov
A recent study in non-small cell lung cancer illustrates this integrative approach. nih.gov Researchers combined plasma metabolomics, which identified L-leucine as a key metabolite, with genomic and transcriptomic data from patient cohorts. nih.gov This multi-omics strategy allowed them to identify a five-gene signature related to branched-chain amino acid metabolism that could predict patient prognosis and response to immunotherapy. nih.gov Such studies demonstrate how data originating from the use of labeled compounds can be a crucial component of larger systems biology analyses. researchgate.net
| Omics Field | Role of Labeled Leucine | Type of Data Generated |
| Proteomics | Used to synthesize labeled peptide standards or for metabolic labeling (e.g., SILAC) of entire proteomes. isotope.comnih.gov | Relative or absolute quantification of protein expression levels. |
| Metabolomics | Used as a tracer to follow the metabolic fate of leucine through various biochemical pathways. chempep.com | Data on metabolic flux, pathway activity, and metabolite turnover. |
| Integrative Omics | Proteomic and metabolomic data derived from labeled leucine are combined with genomic, transcriptomic, and other data types. nih.govnih.gov | A comprehensive model of cellular processes, linking gene expression to protein function and metabolic output. |
Computational Tools and Algorithms for Processing and Interpreting Isotopic Data
The analysis of data from experiments using L-Leucine-N-Fmoc (13C6) and other labeled compounds relies heavily on sophisticated computational tools and algorithms. These tools are essential for processing raw analytical data, performing statistical analysis, and visualizing the results in a biologically meaningful context. nih.govresearchgate.net
In the field of metabolic flux analysis (MFA), specialized software has been developed to interpret the results of 13C labeling experiments. nih.govresearchgate.net These computational tools can simulate labeling patterns, fit models to experimental mass spectrometry data, and calculate the rates of reactions (fluxes) through metabolic networks. nih.gov This allows researchers to quantify the activity of pathways involved in leucine metabolism.
For proteomics, a variety of software suites are available to process the mass spectrometry data from SILAC experiments. These programs can identify peptides, quantify the intensity ratios of "heavy" and "light" peptide pairs, and perform statistical tests to determine which proteins are significantly changing in abundance.
More advanced platforms aim to integrate and visualize multi-omics data. Tools like Pathview can be used to overlay gene expression and metabolite data onto pathway maps, providing an intuitive visualization of systemic changes. nih.gov Similarity Network Fusion (SNF) is another computational approach that can integrate diverse datasets, such as mRNA expression and protein abundance, by creating and merging similarity networks for each data type. nih.gov These computational methods are critical for extracting actionable insights from the complex datasets generated in modern biological research.
| Tool/Algorithm Type | Function | Application Example |
| Metabolic Flux Analysis (MFA) Software | Simulates and analyzes isotopic labeling patterns to quantify metabolic pathway activity. nih.govresearchgate.net | Determining the flow of carbon from 13C6-leucine through the central metabolism of a cell. |
| Quantitative Proteomics Software | Identifies peptides and quantifies the relative abundance of heavy and light isotopic pairs from mass spectrometry data. thermofisher.com | Processing SILAC data to identify proteins that are up- or down-regulated in response to a drug treatment. |
| Multi-Omics Integration Platforms | Integrate and visualize data from different omics layers (e.g., transcriptomics, proteomics, metabolomics). nih.gov | Combining proteomics data with gene expression data to understand regulatory networks. |
| Structure Calculation Software | Uses distance restraints from NMR experiments on labeled proteins to calculate 3D protein structures. mpg.de | Determining the conformation of a protein using data from leucine methyl group labeling. |
Q & A
Q. How does isotopic purity (e.g., 97–99% ¹³C₆ labeling) impact experimental reproducibility in metabolic studies using L-Leucine-N-FMOC (¹³C₆)?
Isotopic purity directly affects signal resolution in mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, incomplete ¹³C₆ labeling introduces "noise" in tracer studies, complicating data interpretation. To ensure reproducibility:
Q. What are the best practices for synthesizing and purifying L-Leucine-N-FMOC (¹³C₆) to minimize side reactions?
Synthesis typically involves FMOC-protected leucine with ¹³C₆-labeled precursors. Key steps include:
Q. How can researchers verify the stability of the FMOC group in L-Leucine-N-FMOC (¹³C₆) under physiological conditions?
The FMOC group is labile under basic conditions. To assess stability:
- Incubate the compound in buffers mimicking experimental pH (e.g., cell culture media at pH 7.4) and monitor degradation via LC-MS over 24–72 hours .
- Use kinetic modeling to estimate half-life, ensuring it exceeds the experimental timeframe .
Advanced Research Questions
Q. What strategies resolve contradictions in metabolic flux data when using L-Leucine-N-FMOC (¹³C₆) in cancer cell models?
Contradictions often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pools). Mitigation strategies:
Q. How can researchers optimize SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols for L-Leucine-N-FMOC (¹³C₆) in differentiated mammalian cells?
SILAC requires complete isotopic incorporation (>98%):
Q. What are the critical controls for minimizing isotopic cross-talk in multiplexed tracer studies using L-Leucine-N-FMOC (¹³C₆) with other ¹³C/¹⁵N-labeled metabolites?
Cross-talk arises from overlapping isotopic envelopes. Controls include:
Q. How do researchers address discrepancies in protein turnover rates calculated using L-Leucine-N-FMOC (¹³C₆) versus deuterated leucine (Leu-d3)?
Deuterated leucine may alter protein folding kinetics due to isotopic mass effects. To reconcile
- Perform parallel experiments with both tracers in the same cell line.
- Normalize turnover rates using housekeeping proteins (e.g., actin) as internal calibrants .
Methodological Pitfalls and Solutions
Q. Why might LC-MS/MS fail to detect ¹³C₆-labeled leucine in tissue homogenates, despite confirmed isotopic purity?
Potential issues:
Q. How to validate the absence of isotopic scrambling in L-Leucine-N-FMOC (¹³C₆) during long-term cell culture experiments?
Scrambling (e.g., ¹³C redistribution to other metabolites) can invalidate flux data. Validation steps:
- Harvest cells at multiple timepoints and analyze intracellular metabolites (e.g., α-ketoglutarate) via ¹³C NMR .
- Compare observed labeling patterns with theoretical binomial distributions .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing time-resolved ¹³C₆-leucine incorporation data in heterogeneous cell populations?
Use mixed-effects models to account for cell-to-cell variability. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
